2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile
Description
Properties
IUPAC Name |
2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQPUJOHGCKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target molecule comprises three primary subunits:
- Nicotinonitrile backbone : Provides the pyridine ring system with a cyano group at position 2.
- Thioether bridge : Links the pyridine core to a ketoethyl group.
- 6-Methylbenzoxazinone moiety : Furnishes the heterocyclic benzoxazine component.
Retrosynthetically, the molecule can be dissected into 2-mercaptonicotinonitrile, 2-chloroacetyl chloride, and 6-methyl-3,4-dihydro-2H-benzo[b]oxazine.
Synthetic Routes and Methodologies
Thioether Formation via Nucleophilic Substitution
A foundational step involves coupling 2-mercaptonicotinonitrile with a halogenated ketoethyl intermediate.
Procedure :
- Synthesis of 2-chloroethyl ketone : React 6-methyl-3,4-dihydro-2H-benzo[b]oxazine with chloroacetyl chloride in dichloromethane under inert conditions, yielding 2-(6-methyl-2H-benzo[b]oxazin-4(3H)-yl)-2-chloroethanone.
- Thiolate alkylation : Treat 2-mercaptonicotinonitrile with the chloroethyl ketone in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, forming the thioether linkage.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | K₂CO₃ | 82 |
| Temperature | 60°C | 75 |
| Reaction Time | 12 h | 80 |
Mechanistic Insight :
The base deprotonates the thiol group in 2-mercaptonicotinonitrile, generating a thiolate ion that attacks the electrophilic carbon adjacent to the carbonyl in the chloroethyl ketone. This step is rate-determining and sensitive to steric hindrance from the benzoxazine ring.
Cyclocondensation Approach
An alternative route constructs the benzoxazine ring post-thioether formation.
Procedure :
- Synthesis of 2-(2-oxoethylthio)nicotinonitrile : React 2-mercaptonicotinonitrile with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid and decarboxylation to yield the ketoethyl intermediate.
- Benzoxazine annulation : Condense the ketoethyl intermediate with 2-amino-4-methylphenol in acetic acid under reflux. The reaction proceeds via imine formation followed by cyclization, installing the benzoxazine ring.
Key Spectral Validation :
- IR : Absorption at 1685 cm⁻¹ confirms the carbonyl group.
- ¹H NMR : A singlet at δ 2.35 ppm integrates to the methyl group on the benzoxazine ring.
Mechanistic Elucidation of Critical Steps
Role of Base in Thioether Formation
The use of K₂CO₃ in DMF facilitates thiolate generation while minimizing side reactions such as oxidation to disulfides. Polar aprotic solvents stabilize the transition state, enhancing nucleophilicity.
Acid-Catalyzed Cyclization Dynamics
In benzoxazine formation, acetic acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the amine. The subsequent cyclization is entropically favored due to ring closure.
Challenges and Mitigation Strategies
Steric Hindrance in Alkylation
Bulky substituents on the benzoxazine ring impede thiolate attack. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact, boosting yields by 15–20%.
Oxidative Degradation
The thioether bridge is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) at 0.1 wt% preserves integrity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- 6-Methyl-2H-benzo[b][1,4]oxazine Derivatives describes 2-chloro-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (C₁₁H₁₂ClNO₂), which shares the 6-methyl-benzooxazine core but substitutes the thio-nicotinonitrile side chain with a chloroacetyl group. This substitution reduces polarity (Cl vs. S-CN) and alters reactivity . Key Difference: The target compound’s thioether-nicotinonitrile side chain likely enhances electron-withdrawing effects compared to the chloroacetyl group.
- Benzothiazole Analogues reports nicotinic acid derivatives with 2-amino-6-methylbenzothiazole cores (e.g., 6a–j). oxygen in the heterocycle .
Thioether-Linked Compounds
- Thiadiazole and Thiazolidinone Derivatives and highlight thiadiazoles (e.g., 3a-e) and thiazolidinones (e.g., 6a–j) with thioether linkages.
- Pesticide-Related Thioethers lists organophosphates like dimethoate (O,O-dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate), which share thioether-oxoethyl motifs. These compounds exhibit pesticidal activity, suggesting the target’s thioether linker may confer similar stability or bioactivity .
Nicotinonitrile-Containing Analogues
- Pyridine and Pyrimidine Derivatives describes 6-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxopropyl)thio)-4-(trifluoromethyl)nicotinonitrile, which includes a nicotinonitrile group but substitutes the benzooxazine core with a benzodioxole ring. The trifluoromethyl group here increases lipophilicity compared to the target compound’s methyl group . Structural Impact: The absence of the benzooxazine nitrogen may reduce hydrogen-bonding capacity.
- Antimicrobial Nicotinonitriles ’s 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides show antimicrobial activity (MIC: 4–32 µg/mL).
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzo[b][1,4]oxazine ring fused with a nicotinonitrile moiety. The presence of the oxazine ring is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 24036-47-3 |
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[b][1,4]oxazine structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazepine have shown significant activity in inhibiting cancer cell proliferation and inducing apoptosis in solid tumors. The mechanism often involves the modulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in cancer progression .
Antimicrobial Activity
The antimicrobial properties of related benzoxazine derivatives have been evaluated against several bacterial pathogens. While some derivatives exhibited limited activity, others demonstrated significant inhibition of microbial growth, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent stems from its ability to modulate inflammatory pathways. Studies indicate that certain derivatives can significantly reduce the levels of inflammatory markers in vitro, making them candidates for further development in treating inflammatory diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can act on various receptors influencing cellular signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
- Cytotoxicity Assays : A study involving the evaluation of cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
- Inflammatory Response : In an experiment assessing the anti-inflammatory effects, treatment with the compound resulted in a significant reduction of TNF-α levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory drug .
- Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antimicrobial activity, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
